2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 132605-19-7
VCID: VC21265265
InChI: InChI=1S/C10H10N2OS2/c1-12-9(13)7-5-3-2-4-6(5)15-8(7)11-10(12)14/h2-4H2,1H3,(H,11,14)
SMILES: CN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Molecular Formula: C10H10N2OS2
Molecular Weight: 238.3 g/mol

2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

CAS No.: 132605-19-7

Cat. No.: VC21265265

Molecular Formula: C10H10N2OS2

Molecular Weight: 238.3 g/mol

* For research use only. Not for human or veterinary use.

2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one - 132605-19-7

Specification

CAS No. 132605-19-7
Molecular Formula C10H10N2OS2
Molecular Weight 238.3 g/mol
IUPAC Name 11-methyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Standard InChI InChI=1S/C10H10N2OS2/c1-12-9(13)7-5-3-2-4-6(5)15-8(7)11-10(12)14/h2-4H2,1H3,(H,11,14)
Standard InChI Key VUNKMNQMFCSUJN-UHFFFAOYSA-N
Isomeric SMILES CN1C(=O)C2=C(N=C1S)SC3=C2CCC3
SMILES CN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Canonical SMILES CN1C(=O)C2=C(NC1=S)SC3=C2CCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator